REACTION_CXSMILES
|
O[CH2:2][C:3]([CH2:12][O:13]S(C1C=CC(C)=CC=1)(=O)=O)([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:4][N:5]=[N+:6]=[N-:7]>O1CCOCC1>[N:9]([CH2:8][C:3]1([CH2:4][N:5]=[N+:6]=[N-:7])[CH2:2][O:13][CH2:12]1)=[N+:10]=[N-:11]
|
Name
|
compound 9
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OCC(CN=[N+]=[N-])(CN=[N+]=[N-])COS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
potassium tert.-butylate
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture had been stirred at 60° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
it was concentrated
|
Type
|
WASH
|
Details
|
the mixture was washed twice with 5% strength (weight: volume) aqueous NaCl solution
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The uniform product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 5:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])CC1(COC1)CN=[N+]=[N-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |